Palmitic acid-13C16 can be used to trace the pathways involved in fatty acid synthesis within cells. By feeding cells this isotope-labeled substrate, researchers can track its incorporation into newly formed fatty acids. This allows them to identify the enzymes and pathways responsible for de novo lipogenesis (synthesis of fatty acids from scratch) within an organism. Source: "[Stable Isotope Tracers in Metabolic Research: A Primer: "]
Palmitic acid-13C16 can also be used to study fatty acid elongation and oxidation processes. By analyzing the distribution of the isotope label in downstream metabolites, scientists can determine the extent of chain elongation (where the fatty acid is lengthened) and oxidation (where the fatty acid is broken down for energy). Source: "[Metabolism of Stable Isotope-Labeled Fatty Acids: "]
Palmitic acid-13C16 can be employed to investigate the mechanisms by which cells take up fatty acids. By measuring the cellular uptake of the isotope-labeled substrate, researchers can gain insights into the role of specific transporters and the efficiency of fatty acid absorption. Source: "[Palmitate Uptake in Fatty Liver Disease: "]
The use of palmitic acid-13C16 allows scientists to track the intracellular trafficking of fatty acids within cells. By analyzing the distribution of the isotope label in different cellular compartments, they can determine the pathways involved in the movement of fatty acids towards specific organelles like mitochondria for energy production. Source: "[Fatty Acid Trafficking in Insulin Sensitive Tissues"]
(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-^13C_16)hexadecanoic acid is a stable isotope-labeled form of hexadecanoic acid, commonly known as palmitic acid. Its molecular formula is C₁₆H₃₂O₂ and it has a molecular weight of 256.4241 g/mol. Hexadecanoic acid is a saturated fatty acid with a 16-carbon chain and is prevalent in both animal and plant fats. It is primarily derived from palm oil and is a significant component of various dietary fats and oils. The ^13C labeling allows for enhanced tracking in metabolic studies and biochemical research.
Hexadecanoic acid plays a crucial role in biological systems:
Hexadecanoic acid can be synthesized through several methods:
Hexadecanoic acid has diverse applications across various fields:
Studies on hexadecanoic acid interactions focus on its metabolic pathways and effects on health:
Hexadecanoic acid shares structural similarities with other fatty acids. Here are some comparable compounds:
| Compound Name | Molecular Formula | Characteristics |
|---|---|---|
| Octadecanoic Acid | C₁₈H₃₆O₂ | Longer carbon chain; found in animal fats |
| Tetradecanoic Acid | C₁₄H₂₈O₂ | Shorter chain; present in palm kernel oil |
| Decanoic Acid | C₁₀H₂₀O₂ | Short-chain fatty acid; used in flavoring |
| Dodecanoic Acid | C₁₂H₂₄O₂ | Medium-chain; found in coconut oil |
Hexadecanoic acid's uniqueness lies in its prevalence as the most common saturated fatty acid found in both dietary sources and biological systems. Its role as a precursor for longer-chain fatty acids and its involvement in critical metabolic pathways distinguish it from other fatty acids. Additionally, its ^13C labeling allows for specialized studies that enhance our understanding of lipid metabolism .
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is (1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-¹³C16)hexadecanoic acid, which explicitly denotes the isotopic substitution at each carbon position within the sixteen-carbon saturated fatty acid chain [5]. This nomenclature follows the established conventions for isotopic labeling, where the superscript ¹³C indicates the carbon-13 isotope, and the subscript 16 specifies the total number of labeled positions [2].
The compound maintains the fundamental structural characteristics of natural hexadecanoic acid while incorporating the heavier carbon isotope throughout its molecular framework. The International Union of Pure and Applied Chemistry systematic name distinguishes this isotopically enriched variant from its natural abundance counterpart and other partially labeled analogues through the comprehensive specification of all isotopic substitution sites [6] [7].
Table 1: Chemical Identity and Structural Properties
| Property | Value |
|---|---|
| International Union of Pure and Applied Chemistry Name | (1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-¹³C16)hexadecanoic acid |
| Common Name | Palmitic acid-¹³C16 |
| Chemical Abstracts Service Number | 56599-85-0 |
| Molecular Formula | C16H32O2 |
| Molecular Weight (g/mol) | 272.31 |
| Chemical Formula (unlabeled) | CH3(CH2)14COOH |
| Chemical Formula (¹³C16 labeled) | ¹³CH3(¹³CH2)14¹³COOH |
| Mass Shift (amu) | M+16 |
| International Chemical Identifier Key | IPCSVZSSVZVIGE-BZDICNBSSA-N |
| Simplified Molecular Input Line Entry System (canonical) | CCCCCCCCCCCCCCCC(=O)O |
| Simplified Molecular Input Line Entry System (isotopic) | [¹³CH3][¹³CH2][¹³CH2][¹³CH2][¹³CH2][¹³CH2][¹³CH2][¹³CH2][¹³CH2][¹³CH2][¹³CH2][¹³CH2][¹³CH2][¹³CH2][¹³CH2]¹³CO |
| Physical State | Solid |
| Melting Point (°C) | 61-64 |
The isomeric specifications for this compound are straightforward given its saturated nature, as hexadecanoic acid does not possess geometric or optical isomerism [8]. The linear arrangement of the sixteen-carbon chain with uniform ¹³C substitution creates a single isomeric form that maintains the same spatial configuration as the natural compound .
The isotopic enrichment pattern of (1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-¹³C16)hexadecanoic acid exhibits uniform ¹³C incorporation across all carbon positions, achieving isotopic purities of approximately 99 atom percent ¹³C [3] [9]. This uniform enrichment pattern contrasts sharply with the natural abundance distribution of carbon isotopes, where ¹³C comprises only 1.1 percent of carbon atoms in naturally occurring organic compounds [10].
Table 2: Isotopic Enrichment Pattern
| Isotope Position | Natural Abundance ¹²C (%) | Natural Abundance ¹³C (%) | Labeled Compound ¹³C Enrichment (%) | Labeled Compound ¹²C Content (%) |
|---|---|---|---|---|
| C1-C16 (all positions) | 98.9 | 1.1 | 99.0 | 1.0 |
The molecular configuration remains unchanged from the parent compound, maintaining the characteristic linear saturated fatty acid structure with a terminal carboxyl group [2] [5]. The incorporation of ¹³C isotopes does not alter the fundamental chemical bonding patterns or three-dimensional geometry of the molecule, as the carbon-13 isotope possesses identical electronic properties to carbon-12 while differing only in nuclear mass [10].
The uniform isotopic enrichment creates a distinctive mass spectral signature with a molecular ion peak shifted by sixteen mass units (M+16) relative to the natural abundance compound [9]. This mass shift reflects the cumulative effect of replacing all sixteen ¹²C atoms with ¹³C atoms, each contributing an additional mass unit to the overall molecular weight [11].
The comparative analysis of (1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-¹³C16)hexadecanoic acid with partial ¹³C-labeled variants reveals significant differences in analytical capabilities and metabolic tracing applications [12] [13]. Particularly notable is the comparison with 1-¹³C variants, which represent the most commonly employed partially labeled analogues in metabolic studies [13].
Table 3: Comparative Analysis of Carbon-13 Labeled Variants
| Compound Type | Molecular Weight (g/mol) | Mass Shift | Number of ¹³C Labels | Isotopic Purity (%) | Nuclear Magnetic Resonance Signal Complexity | Metabolic Tracing Capability |
|---|---|---|---|---|---|---|
| Natural Hexadecanoic Acid | 256.42 | M+0 | 0 | Natural abundance | Standard | None |
| 1-¹³C-Hexadecanoic Acid | 257.42 | M+1 | 1 | 99 | Simple | Limited |
| Uniformly-¹³C16-Hexadecanoic Acid | 272.31 | M+16 | 16 | 99 | Complete ¹³C spectrum | Complete pathway |
The 1-¹³C-hexadecanoic acid variant provides limited metabolic information, as the single labeled carbon at the carboxyl position restricts the ability to trace intramolecular rearrangements and downstream metabolic transformations [12] [13]. In contrast, the uniformly labeled compound enables comprehensive pathway analysis through the detection of all carbon atoms throughout metabolic processes [14].
Nuclear magnetic resonance spectroscopic analysis reveals substantial differences between these variants [15] [16]. The uniformly labeled compound produces a complete ¹³C nuclear magnetic resonance spectrum with enhanced signal intensity and resolution, facilitating detailed structural elucidation and metabolic flux analysis [17] [18]. Partial labeling results in simplified spectra that may obscure important metabolic information [19].
Table 4: Representative ¹³C Nuclear Magnetic Resonance Chemical Shifts
| Carbon Position | Chemical Shift (ppm) | Multiplicity | Assignment Confidence |
|---|---|---|---|
| C1 (CH3) | 14.1 | Quartet | High |
| C2 (CH2) | 22.7 | Triplet | High |
| C3-C15 (CH2) | 29.0-34.6 | Multiple overlapping signals | Medium |
| C16 (COOH) | 179.0 | Singlet | High |
Mass spectrometry detection capabilities also differ significantly between labeling patterns [20] [11]. The uniformly labeled compound generates distinctive isotopologue distributions that enable precise quantification of metabolic flux and pathway activity [21] [20]. The sixteen mass unit shift provides unambiguous identification and quantification even in complex biological matrices [9].
The metabolic tracing applications demonstrate the superior utility of uniform labeling for comprehensive pathway analysis [22] [21]. Studies utilizing uniformly ¹³C-labeled palmitic acid have revealed detailed information about fatty acid oxidation kinetics, biosynthetic pathways, and cellular uptake mechanisms that would not be accessible using partially labeled variants [22].
Research findings indicate that uniformly labeled compounds provide enhanced sensitivity for detecting metabolic alterations and pathway perturbations [24] [25]. The complete isotopic substitution enables researchers to distinguish between de novo synthesis and dietary incorporation of fatty acids with unprecedented precision [14] [26].
The production of uniformly ¹³C-labeled hexadecanoic acid requires careful selection of isotopically enriched precursors that ensure complete incorporation of the stable isotope throughout the sixteen-carbon fatty acid chain. The precursor selection strategy directly impacts the final isotopic purity, synthetic yield, and economic viability of the production process [1] [2] [3].
¹³Carbon dioxide represents the most fundamental precursor for autotrophic synthesis of uniformly labeled fatty acids [4]. When employed in controlled atmospheric conditions, ¹³CO₂ achieves incorporation efficiencies of 95-99% through photosynthetic carbon fixation pathways [5]. This approach requires specialized growth chambers maintaining precise environmental controls including temperature regulation between 20-25°C, humidity levels of 60-70%, and ¹³CO₂ concentrations of 350-400 ppm [5]. The primary advantage of ¹³CO₂ utilization lies in its ability to produce uniformly labeled biomass with minimal isotopic dilution, though the technique demands substantial infrastructure investment and extended cultivation periods [5].
Uniformly ¹³C-labeled glucose serves as an alternative biosynthetic precursor offering greater operational flexibility [3]. Through established metabolic pathways, [U-¹³C]glucose undergoes glycolytic conversion to acetyl-CoA, the immediate precursor for fatty acid biosynthesis [6]. Incorporation efficiencies typically range from 85-95%, with the remaining unlabeled carbon arising from endogenous metabolic pools [6]. The glucose precursor approach enables controlled feeding studies where isotopic enrichment can be modulated through precursor concentration adjustments [1].
Glycerol-based precursors provide site-specific labeling capabilities essential for targeted isotopic incorporation [3]. [2-¹³C]glycerol preferentially labels carbon-alpha positions in amino acids and fatty acids, achieving 80-90% incorporation efficiency at these specific sites [3]. This selective labeling approach removes problematic ¹³C-¹³C scalar couplings that complicate nuclear magnetic resonance spectroscopy applications [3]. Conversely, [1,3-¹³C]glycerol targets non-alpha carbon positions, providing complementary labeling patterns that enhance structural analysis capabilities [3].
The enzymatic conversion pathways for glycerol precursors involve gluconeogenesis through dihydroxyacetone phosphate and glyceraldehyde-3-phosphate intermediates [7]. These metabolic transformations maintain isotopic integrity while directing carbon flow toward fatty acid synthesis through pyruvate and acetyl-CoA formation [7]. Cost considerations favor glycerol precursors over more complex labeled substrates, though isotopic purity requirements typically demand 98-99 atom% ¹³C enrichment [3].
¹³C-labeled acetate provides direct entry into the tricarboxylic acid cycle, bypassing glycolytic pathways that may introduce isotopic dilution [8]. Acetate incorporation occurs through acetyl-CoA synthetase activity, yielding 75-85% incorporation efficiency into fatty acid products [8]. This approach proves particularly valuable for metabolic flux analysis studies requiring precise carbon tracing through central metabolic pathways [6].
Malonyl-CoA represents the most direct precursor for fatty acid elongation, though its high cost restricts usage to specialized applications requiring maximum isotopic purity [7]. The compound functions as the primary carbon donor for fatty acid synthase complexes, achieving 90-98% incorporation efficiency with minimal metabolic processing [7]. Industrial applications typically reserve malonyl-CoA precursors for high-value analytical standards where cost considerations are secondary to isotopic precision [9].
Chemical synthesis approaches employ ¹³CBr₄ for terminal carbon labeling through Corey-Fuchs alkyne conversion reactions [10]. This methodology enables site-specific ¹³C incorporation at predetermined positions within the fatty acid chain, achieving 70-85% yields through established organic synthesis protocols [10]. The approach requires specialized handling procedures due to the toxicity of carbon tetrabromide reagents, though it provides unmatched positional control over isotopic placement [10].
¹³C-sodium bicarbonate serves as a bicarbonate pool primer for metabolic studies involving fatty acid oxidation measurements [11]. The compound addresses isotopic equilibration delays that occur during ¹³CO₂ breath analysis, enabling more accurate quantification of fatty acid oxidation rates [11]. Incorporation efficiency ranges from 85-95% when properly timed with tracer administration protocols [11].
The selection matrix for ¹³C precursors balances isotopic purity requirements against economic constraints and synthetic complexity [1]. Research-grade applications typically specify 98% minimum atom% ¹³C enrichment, while specialized analytical applications may require 99% or higher purity levels [9]. Cost factors increase exponentially with isotopic enrichment, necessitating careful evaluation of purity requirements against analytical sensitivity needs [9].
Incorporation efficiency varies significantly among precursor types, with direct metabolic precursors like malonyl-CoA achieving the highest efficiency but at substantially increased cost [7]. Biosynthetic precursors such as glucose and glycerol provide favorable cost-performance ratios for most research applications, particularly when uniform labeling is prioritized over positional specificity [3]. The choice between biosynthetic and chemical synthesis precursors ultimately depends on the intended analytical application and required isotopic distribution pattern [1].
Catalytic hydrogenation represents a critical methodology for the controlled assembly and modification of carbon chains in ¹³C-labeled hexadecanoic acid synthesis. The strategic application of hydrogenation catalysts enables precise manipulation of unsaturated intermediates while preserving isotopic integrity throughout the synthetic sequence [12] [13].
Lindlar catalyst, comprising palladium supported on calcium carbonate with lead acetate poisoning, provides highly selective reduction of alkyne intermediates to alkenes [10]. In the synthesis of ¹³C-labeled fatty acids, Lindlar catalyst operates under mild conditions using hydrogen gas, quinoline additives, and temperatures ranging from room temperature to 40°C [10]. This catalyst system achieves 85-95% yields while maintaining cis-alkene stereochemistry essential for biological fatty acid configurations [10].
The mechanism involves heterogeneous catalysis where hydrogen atoms add across carbon-carbon triple bonds in a syn-addition pattern [10]. Quinoline additives enhance selectivity by preventing over-reduction to saturated alkanes, a critical consideration when processing valuable ¹³C-labeled intermediates [10]. The catalyst demonstrates exceptional functional group tolerance, accommodating ester, ether, and carboxylic acid functionalities commonly present in fatty acid synthetic intermediates [10].
High-performance liquid chromatography analysis of Lindlar-reduced products reveals exclusive formation of cis-alkenes with no detectable amounts of oleic acid or stearic acid over-reduction products [10]. This selectivity proves essential for maintaining the structural integrity required for subsequent enzymatic transformations or analytical applications [10].
Advanced ruthenium complexes incorporating acridine-based ligands enable selective hydrogenation of challenging substrates including thioesters, thiocarbamates, and thioamides [12]. These catalyst systems operate under hydrogen pressures of 2.0-3.0 MPa at temperatures of 150°C, achieving 80-90% yields for thioester to alcohol conversions [12]. The ruthenium-acridine system demonstrates remarkable tolerance for functional groups including amides, esters, carboxylic acids, and trisubstituted double bonds [12].
The catalytic mechanism involves bifunctional activation where the ruthenium center coordinates to the carbonyl oxygen while the acridine nitrogen provides proton transfer capability [12]. This cooperative mechanism enables efficient reduction without requiring additional acidic or basic additives that might interfere with sensitive ¹³C-labeled substrates [12]. The catalyst system processes fatty acid derivatives directly, eliminating the need for protecting group strategies that could compromise isotopic integrity [12].
Reaction optimization studies demonstrate that catalyst loading can be minimized to 0.1-0.5 mol% while maintaining high conversion rates, an important consideration for cost-effective processing of expensive ¹³C-labeled materials [12]. The ruthenium-acridine system also exhibits excellent recycling properties, enabling multiple reaction cycles without significant activity loss [12].
Iridium catalysts supported on various metal oxides provide versatile platforms for fatty acid hydrogenation with tunable selectivity profiles [13]. Iridium impregnated on niobium pentoxide (Ir/Nb₂O₅) demonstrates exceptional performance under mild conditions, achieving 100% conversion with 89.1% dodecanol yield at 170°C and 4.0 MPa hydrogen pressure [13]. Alternative supports including titanium dioxide, molybdenum trioxide, and tungsten trioxide enable selectivity tuning toward different product distributions [13].
The support material significantly influences catalytic behavior through electronic and geometric effects [13]. Niobium pentoxide supports favor alcohol formation through enhanced carbonyl activation, while molybdenum trioxide supports promote hydrogenolysis reactions yielding hydrocarbon products [13]. At elevated temperatures (200°C) and pressures (8.0 MPa), Ir/MoO₃ catalysts produce dodecane as the primary product with 90.7% yield [13].
Mechanistic investigations reveal that iridium catalysts operate through heterolytic hydrogen activation involving metal-support cooperative effects [13]. The support acidity influences the ease of carbonyl protonation, thereby controlling the competition between alcohol formation and further reduction to hydrocarbons [13]. This mechanistic understanding enables rational catalyst design for specific synthetic objectives in ¹³C-labeled fatty acid production [13].
Palladium catalysts modified with specialized phosphine ligands enable isomerizing functionalization reactions that convert internal double bonds to terminal functional groups [14]. The dtbpx (1,2-bis(di-tert-butylphosphinomethyl)benzene) ligand system demonstrates remarkable selectivity for linear α,ω-diester formation from unsaturated fatty acid substrates [14]. Reaction conditions involve carbon monoxide and hydrogen (syngas) at 30 bar pressure and temperatures of 80-90°C [14].
The isomerizing carbonylation mechanism proceeds through hydride addition/elimination sequences that migrate double bonds toward chain termini before carbonylation occurs [14]. This methodology achieves 90-94% selectivity for linear α,ω-diesters, with only 3.5% formation of undesired methyl-branched products [14]. The high selectivity enables direct crystallization of products from reaction mixtures, achieving polycondensation purity (>99%) without chromatographic purification [14].
Turnover frequencies reach 4-30 hours⁻¹ depending on substrate complexity, with simpler fatty acid derivatives processing more rapidly than polyunsaturated substrates [14]. The catalyst system tolerates various fatty acid chain lengths and unsaturation patterns, though selectivity decreases moderately with increasing substrate complexity [14].
Copper catalysts supported on silica or incorporated into ternary Cu-Zn-Al mixed oxides provide selective hydrogenation of polyunsaturated fatty acids to monounsaturated products [15]. Copper/silica catalysts prepared by chemisorption-hydrolysis achieve copper dispersions of 23%, resulting in high activity for soybean oil hydrogenation [15]. The catalyst selectively reduces linolenic (C18:3) and linoleic (C18:2) fatty acids to oleic acid (C18:1) without forming saturated stearic acid (C18:0) [15].
The selectivity arises from electronic effects specific to copper metal that favor partial hydrogenation over complete saturation [15]. Reaction conditions typically employ temperatures of 120-180°C with hydrogen pressures of 1.2 MPa, achieving optimal selectivity parameters (S_Le) of 15-25 for oleic acid formation [15]. Temperature control proves critical, as elevated temperatures (>180°C) promote over-reduction to saturated products [15].
Catalyst preparation methods significantly influence performance, with chemisorption-hydrolysis techniques producing superior copper dispersion compared to conventional impregnation methods [15]. The enhanced dispersion translates directly to improved activity and selectivity for partial hydrogenation reactions [15]. Ternary Cu-Zn-Al catalysts demonstrate reduced activity due to restricted substrate access to active sites, highlighting the importance of pore structure optimization [15].
The selection of appropriate hydrogenation strategies depends on the specific synthetic transformation required and the functional group tolerance needed for ¹³C-labeled substrates [12] [13]. Mild conditions favor preservation of isotopic labels and sensitive functional groups, while higher temperatures and pressures may be necessary for challenging substrates [13]. Catalyst loading optimization balances reaction efficiency against economic considerations, particularly important for expensive ¹³C-labeled materials [12].
Selectivity control enables targeted formation of specific products within complex synthetic sequences [14] [15]. The availability of multiple catalyst systems with complementary selectivity profiles provides synthetic flexibility for accessing diverse structural targets [13]. Integration of catalytic hydrogenation with other synthetic methodologies enables convergent synthetic approaches that maximize overall efficiency [12] [10].
The industrial-scale production of (1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-¹³C₁₆)hexadecanoic acid requires sophisticated optimization strategies to achieve economically viable yields while maintaining the stringent purity standards demanded by analytical and research applications [16] [11]. Production methodologies must balance isotopic integrity preservation with scalable synthetic efficiency.
Industrial fatty acid production employs systems metabolic engineering approaches to maximize carbon flux toward desired products [16]. The implementation of "push and pull" strategies involves overexpression of rate-limiting enzymes while eliminating competing metabolic pathways that divert carbon away from fatty acid synthesis [16]. Overexpression of fabZ encoding β-hydroxyacyl-ACP dehydratase increases fatty acid titer and yield by directing carbon flux toward the fatty acid elongation cycle [16].
Transcriptional regulation optimization involves deletion of FabR transcription factors that naturally repress fatty acid synthesis genes fabB and fabA [16]. Simultaneous overexpression of FadR transcription factors enhances fatty acid biosynthesis pathway expression, resulting in synergistic improvements in production yields [16]. The combination of fabZ overexpression with sucC deletion in a fadD knockout strain achieves fatty acid production levels of 5.7 g/L C₁₄-C₁₆ fatty acids with yields of 0.38 g/g glucose, representing approximately 100% theoretical yield accounting for glucose consumption [16].
Central metabolism modifications target glycolytic and tricarboxylic acid cycle flux distribution to optimize precursor availability [16]. Deletion of genes including sucC, fumAC, and gltA redirects tricarboxylic acid cycle flux toward fatty acid biosynthesis [16]. Additional interventions targeting glycolytic enzymes such as glk, ptsG, pfkA, and pykF enhance fatty acid production through metabolic flux redirection [16]. These modifications collectively optimize the cellular metabolic state for maximum fatty acid yield [16].
¹³C-metabolic flux analysis reveals that fatty acid biosynthesis requires substantial NADPH cofactor supply that often exceeds cellular production capacity [6]. Engineered fatty acid overproducing Escherichia coli strains require 255 units of NADPH per 100 units of glucose uptake, compared to 179 units required by wild-type strains [6]. The central metabolism can only supply approximately 100 units of NADPH, creating a deficiency of more than 150 units that limits production yields [6].
Transhydrogenase pathway activation compensates for NADPH deficiency through enhanced conversion of NADH to NADPH [6]. In engineered strains, transhydrogenase flux increases by 70% compared to wild-type levels, rising from 90 units to 153 units per 100 units glucose uptake [6]. This metabolic adjustment enables sustained fatty acid production at industrial scales [6].
Pentose phosphate pathway flux enhancement provides additional NADPH generation through glucose-6-phosphate dehydrogenase and 6-phosphogluconolactonase activities [6]. The pathway flux dramatically increases in fatty acid overproducing strains to compensate for the substantial reduction power requirements of fatty acid biosynthesis [6]. Integration of NADPH supply optimization with fatty acid pathway engineering represents a critical aspect of yield maximization [6].
Industrial production of ¹³C-labeled hexadecanoic acid must meet rigorous purity specifications across multiple analytical parameters [17] [18]. Isotopic enrichment levels typically require 98-99 atom% ¹³C for research-grade applications, with pharmaceutical applications potentially demanding 99% or higher enrichment [17] [18]. Chemical purity specifications mandate 95-99% compound purity, with remaining impurities consisting primarily of closely related fatty acid homologs [17] [18].
Molecular weight verification ensures precise isotopic incorporation through mass spectrometry analysis confirming the expected molecular weight of 272.31 g/mol [17] [18]. Melting point characterization verifies structural integrity through thermal analysis, with acceptable ranges of 61-64°C matching literature specifications [17] [18]. These physical property confirmations provide rapid quality assessment methods for production monitoring [17] [18].
Gas chromatography-mass spectrometry serves as the primary analytical platform for purity assessment and isotopic ratio determination [19]. Selected ion monitoring protocols enable precise quantification of ¹³C enrichment levels while detecting trace unlabeled contaminants [20]. Method precision of ±0.1 atom% provides sufficient accuracy for most analytical applications [20].
Nuclear magnetic resonance spectroscopy provides orthogonal confirmation of isotopic incorporation and structural integrity [3]. ¹³C NMR analysis enables verification of uniform labeling throughout the fatty acid chain while detecting any positional isotopic variations [3]. The technique also identifies structural impurities that may not be resolved by mass spectrometry methods [3].
Isotope ratio mass spectrometry delivers the highest precision for isotopic ratio measurements, achieving uncertainties below ±0.5‰ for carbon isotope determinations [21]. This analytical precision enables quality control of isotopic purity that exceeds typical research requirements [21]. Combustion interfaces permit direct analysis of fatty acid samples without derivatization procedures that might introduce analytical artifacts [21].
Batch production methodologies provide optimal control over isotopic integrity and product quality for ¹³C-labeled fatty acids [9]. Typical production scales range from 0.1 g to 5 kg per batch, with larger batches offering improved economic efficiency through reduced per-unit labor costs [9]. Automated processing systems enable reproducible production while minimizing human error that could compromise isotopic purity [9].
Storage and packaging specifications require ambient temperature storage with protection from light and moisture [17] [9]. Standard packaging employs glass vials with tight-fitting closures to prevent atmospheric contamination or isotopic exchange [17] [9]. Package sizes range from milligram quantities for research applications to kilogram quantities for industrial processes [9].
Cost optimization strategies focus on maximizing isotopic incorporation efficiency while minimizing expensive ¹³C precursor consumption [16]. Higher isotopic enrichment levels result in exponential cost increases, necessitating careful evaluation of purity requirements against analytical sensitivity needs [9]. Standard purification methods remain applicable to ¹³C-labeled products, avoiding the need for specialized separation techniques [9].
Economy of scale considerations favor larger package sizes for customers requiring substantial quantities [9]. Bulk pricing structures reflect the reduced per-unit handling and packaging costs associated with larger orders [9]. However, specialized applications requiring custom isotopic labeling patterns may justify premium pricing despite smaller volumes [9].
Quality control costs represent a substantial fraction of total production expenses due to the requirement for multiple orthogonal analytical methods [9]. Comprehensive characterization including isotopic ratio analysis, structural confirmation, and purity assessment requires sophisticated instrumentation and trained personnel [9]. These quality assurance investments prove essential for maintaining customer confidence and regulatory compliance [9].
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